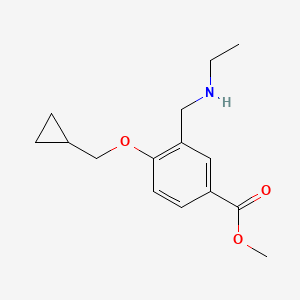

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

CAS No.:

Cat. No.: VC16208908

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO3 |

|---|---|

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | methyl 4-(cyclopropylmethoxy)-3-(ethylaminomethyl)benzoate |

| Standard InChI | InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3 |

| Standard InChI Key | WGNPCEGBNRAQGD-UHFFFAOYSA-N |

| Canonical SMILES | CCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2 |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate, delineates its molecular architecture:

-

A benzoate ester core (methyl ester of benzoic acid) forms the backbone.

-

A cyclopropylmethoxy group (-O-CH2-C3H5) occupies the 4-position, introducing steric bulk and potential conformational constraints .

-

An ethylaminomethyl moiety (-CH2-NH-C2H5) at the 3-position adds basicity and hydrogen-bonding capability .

The cyclopropyl group’s strained three-membered ring may influence electronic properties and metabolic stability, while the ethylamine side chain could enhance solubility in polar solvents .

Synthetic Pathways and Reaction Chemistry

Retrosynthetic Analysis

The molecule can be dissected into three key components:

-

Methyl 4-hydroxybenzoate: A commercially available starting material.

-

Cyclopropylmethyl bromide: For etherification at the 4-position.

-

Ethylamine: For Mannich-type amination at the 3-position.

Step 1: Etherification at the 4-Position

Methyl 4-hydroxybenzoate undergoes alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF) to yield methyl 4-(cyclopropylmethoxy)benzoate . This mirrors methods used for introducing methoxymethyl groups :

Step 2: Formylation at the 3-Position

Directed ortho-metallation (DoM) using LDA or Knochel-Hauser base generates a nucleophilic site at the 3-position, which is quenched with DMF to install a formyl group :

Step 3: Reductive Amination

The formyl group undergoes reductive amination with ethylamine and NaBH3CN to produce the ethylaminomethyl derivative :

Alternative Routes

-

Bromomethyl Intermediate: Bromination at the 3-position followed by nucleophilic substitution with ethylamine, analogous to methods for methyl 4-(bromomethyl)benzoate .

-

Mannich Reaction: Direct introduction of the ethylaminomethyl group via a three-component reaction involving formaldehyde and ethylamine.

Physicochemical Properties

The cyclopropyl group increases hydrophobicity (LogP ~2.5), while the ethylamine moiety enhances solubility in polar aprotic solvents . The compound is likely crystalline, as seen in structurally related esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume